Product packaging for 3-(2-(o-Tolyloxy)acetamido)propanoic acid(Cat. No.:CAS No. 405923-79-7)

3-(2-(o-Tolyloxy)acetamido)propanoic acid

Cat. No.: B2855287
CAS No.: 405923-79-7
M. Wt: 237.255
InChI Key: GUCAWQOSZZDLCJ-UHFFFAOYSA-N
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Description

3-(2-(o-Tolyloxy)acetamido)propanoic acid is a synthetic organic compound with the molecular formula C12H15NO4 . This molecule features a propanoic acid chain linked to an o-tolyloxy (ortho-methylphenoxy) group via an acetamido spacer, making it a versatile building block in medicinal chemistry and chemical biology research. Its structure, which incorporates both amide and ether linkages adjacent to an aromatic ring, suggests potential for use in the development of pharmacologically active agents, particularly as a scaffold for protease inhibitors or receptor ligands. Researchers value this compound for its application in designing and synthesizing novel small molecules, where it can serve as a key intermediate. The carboxylic acid terminus allows for further functionalization through amidation or esterification, while the acetamido group provides a rigid conformational element. The ortho-substituted toluyl group can influence the molecule's overall conformation and binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B2855287 3-(2-(o-Tolyloxy)acetamido)propanoic acid CAS No. 405923-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9-4-2-3-5-10(9)17-8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCAWQOSZZDLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 2 O Tolyloxy Acetamido Propanoic Acid and Its Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.in For 3-(2-(o-Tolyloxy)acetamido)propanoic acid, the most logical and common disconnection is at the amide bond (a C-N bond disconnection). youtube.com This approach simplifies the molecule into two key synthons: an amine component and a carboxylic acid component.

This primary disconnection leads to two readily accessible precursors:

3-aminopropanoic acid (β-alanine) : The amine-containing fragment.

o-Tolyloxyacetic acid : The carboxylic acid fragment.

A further retrosynthetic step can be applied to the o-tolyloxyacetic acid precursor. By disconnecting the ether linkage (a C-O bond disconnection), we can trace its synthesis back to two fundamental building blocks:

o-cresol (B1677501)

A two-carbon unit with a leaving group , such as chloroacetic acid or ethyl bromoacetate.

Methodologies for Amide Bond Formation in Propanoic Acid Systems

The formation of the amide bond is the linchpin of this synthesis, connecting the two primary fragments. Over the years, numerous methods have been developed, ranging from classical stoichiometric reagents to modern catalytic systems. researchgate.net

Classical coupling reagents are widely used to activate the carboxylic acid group of o-tolyloxyacetic acid, facilitating nucleophilic attack by the amino group of 3-aminopropanoic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the reaction. Common reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts.

Key considerations for selecting a coupling reagent include reaction efficiency, prevention of side reactions (especially racemization if chiral centers are present), and ease of purification. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used in conjunction with carbodiimides to suppress side reactions and improve yields.

Table 1: Common Classical Coupling Reagents for Amide Bond Formation
Reagent ClassAbbreviationFull NameTypical Conditions
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideCH₂Cl₂ or DMF, often with HOBt, 0°C to RT
CarbodiimidesEDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideAqueous or organic solvent, often with HOBt or DMAP, RT
Phosphonium SaltsBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateDMF or CH₃CN, base (e.g., DIPEA), RT
Uronium SaltsHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDMF or NMP, base (e.g., DIPEA), 0°C to RT
Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDMF, base (e.g., DIPEA), RT

While classical reagents are effective, they are stoichiometric and generate significant waste. Modern research focuses on developing catalytic methods for amide bond formation that are more atom-economical and environmentally benign. These approaches often involve the direct coupling of carboxylic acids and amines without the need for pre-activation.

One promising area is the use of boric acid and its derivatives as catalysts. These catalysts can facilitate the dehydration of carboxylic acids and amines under milder conditions than traditional thermal methods. Another emerging field is biocatalysis, which employs enzymes like lipases or engineered amidases to form amide bonds with high selectivity and under aqueous conditions, representing a significant advancement in green chemistry. rsc.org

Synthetic Routes to o-Tolyloxyacetic Acid Precursors

The synthesis of the aryloxyacetic acid precursor is a critical step. The most common and reliable method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (o-cresol) by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetic acid derivative.

The general reaction scheme is as follows:

Deprotonation: o-cresol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), in a polar solvent to generate the sodium or potassium o-cresolate.

Nucleophilic Substitution: The resulting phenoxide is then reacted with an α-haloester, typically ethyl chloroacetate (B1199739) or methyl bromoacetate. The use of an ester protects the carboxylic acid functionality during this step.

Hydrolysis: The resulting ester (ethyl 2-(o-tolyloxy)acetate) is subsequently hydrolyzed under basic or acidic conditions to yield the desired o-tolyloxyacetic acid.

Table 2: Typical Conditions for Williamson Ether Synthesis of o-Tolyloxyacetic Acid
Reactant 1Reactant 2BaseSolventTypical Temperature
o-CresolChloroacetic acidSodium Hydroxide (NaOH)WaterReflux
o-CresolEthyl bromoacetatePotassium Carbonate (K₂CO₃)Acetone or DMFReflux
o-CresolSodium 2-chloropropionateSodium Hydroxide (NaOH)Toluene/Water80°C

Data adapted from related synthesis procedures. chemicalbook.com

An alternative, more recent approach involves the use of arylboronic acids, which can be converted to the corresponding aryloxyacetamides in a one-pot reaction promoted by an alkaline solution of hydrogen peroxide. rsc.orgrsc.org

Stereoselective Synthesis Approaches for Chiral Analogues

The parent compound, this compound, is achiral. However, chirality can be introduced to create analogues with potentially distinct biological properties. Chirality can be incorporated into either the propanoic acid backbone or the aryloxyacetic acid moiety.

Chiral Propanoic Acid Backbone: To synthesize analogues with a stereocenter on the propanoic acid backbone (e.g., at the 2-position), one could start from a chiral 3-amino acid derivative. For instance, enantiomerically pure (R)- or (S)-3-amino-2-methylpropanoic acid could be used instead of β-alanine. These chiral building blocks can be obtained through various methods, including asymmetric synthesis or resolution of racemic mixtures.

Chiral Aryloxyacetic Acid Moiety: A stereocenter can be introduced on the side chain of the aryloxyacetic acid. For example, using (R)- or (S)-2-chloropropionic acid instead of a haloacetic acid in the Williamson ether synthesis with o-cresol would yield a chiral 2-(o-tolyloxy)propanoic acid precursor. chemicalbook.com

Enzymatic resolutions are also powerful tools for obtaining enantiomerically pure precursors. For instance, lipases can be used for the enantioselective acylation of racemic amines or the hydrolysis of racemic esters, allowing for the separation of enantiomers. researchgate.net

Combinatorial Synthesis Techniques for Library Generation of Related Amides

Combinatorial chemistry provides a high-throughput platform to rapidly generate a large library of structurally related analogues for screening purposes. For the this compound scaffold, a library can be constructed by systematically varying the two key components identified in the retrosynthetic analysis: the amino acid and the aryloxyacetic acid.

Solid-Phase Synthesis: A common strategy involves immobilizing one of the building blocks onto a solid support (resin). For example, a variety of β-amino acids (or other amino acids) can be attached to a resin. Then, a diverse set of aryloxyacetic acids can be sequentially coupled to the resin-bound amino acids using automated synthesizers. Cleavage from the resin at the end of the synthesis yields the library of final amide compounds.

Solution-Phase Synthesis: Parallel synthesis in solution can also be employed, often using multi-well plates. To simplify purification, methods such as liquid-liquid extraction or the use of scavenger resins to remove excess reagents and by-products are common.

By varying both building blocks, a large matrix of compounds can be generated.

Table 3: Example Building Blocks for a Combinatorial Library
Component TypeBuilding Block Examples
Amine Component (R₁-NH₂)3-Aminopropanoic acid
4-Aminobutanoic acid
(R)-3-Aminobutanoic acid
Aryloxyacetic Acid Component (R₂-COOH)(o-Tolyloxy)acetic acid
(p-Chlorophenoxy)acetic acid
(2,4-Dichlorophenoxy)acetic acid

This combinatorial approach is invaluable for exploring the structure-activity relationships (SAR) of this class of amides, enabling the rapid identification of compounds with optimized properties.

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-(o-Tolyloxy)acetamido)propanoic acid. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the functional groups present in the molecule.

The protons of the propanoic acid moiety are anticipated to appear as distinct signals. The methylene (B1212753) protons adjacent to the carboxylic acid group (-CH₂-COOH) would likely resonate as a triplet, while the methylene protons adjacent to the amide nitrogen (-NH-CH₂-) would also exhibit a triplet splitting pattern due to coupling with the neighboring CH₂ group.

The protons on the aromatic ring of the o-tolyloxy group are expected to produce a complex multiplet in the aromatic region of the spectrum. The methyl protons of the tolyl group would appear as a singlet in the upfield region. The methylene protons of the acetamido bridge (-O-CH₂-CO-) would also be observed as a singlet. The amide proton (-NH-) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (Ar-H)6.8 - 7.3Multiplet4H
Amide (-NH)7.5 - 8.5Singlet (broad)1H
Methylene (-O-CH₂-CO-)4.5 - 4.7Singlet2H
Methylene (-NH-CH₂-)3.5 - 3.7Triplet2H
Methylene (-CH₂-COOH)2.6 - 2.8Triplet2H
Methyl (Ar-CH₃)2.2 - 2.4Singlet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the characteristic aromatic region. The carbon of the methyl group on the tolyl ring will be found at the most upfield position. The methylene carbons will have chemical shifts that are influenced by the electronegativity of the atoms they are bonded to.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 175
Amide (C=O)168 - 172
Aromatic (Ar-C-O)150 - 155
Aromatic (Ar-C)110 - 135
Methylene (-O-CH₂-)65 - 70
Methylene (-NH-CH₂-)35 - 40
Methylene (-CH₂-COOH)30 - 35
Methyl (Ar-CH₃)15 - 20

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the propanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations between the methylene protons of the acetamido bridge and the carbonyl carbon, as well as the aromatic carbons, confirming the link between the o-tolyloxy and acetamido moieties.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₂H₁₅NO₄. The exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺238.1023
[M+Na]⁺260.0842
[M-H]⁻236.0874

Note: These are calculated exact masses for the protonated, sodiated, and deprotonated molecular ions.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. The analysis of these fragment ions provides valuable structural information. Key fragmentations for this compound would likely involve the cleavage of the amide bond, the ether linkage, and the loss of small neutral molecules such as water and carbon dioxide. These fragmentation pathways help to confirm the sequence and connectivity of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: a carboxylic acid, a secondary amide, an aromatic ether, and a substituted benzene (B151609) ring.

The carboxylic acid functional group is expected to produce a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of intermolecular hydrogen bonding. Additionally, a strong carbonyl (C=O) stretching vibration from the carboxylic acid is anticipated between 1710 and 1760 cm⁻¹. libretexts.org The secondary amide group will also contribute to the spectrum with a characteristic N-H stretching vibration appearing around 3370-3170 cm⁻¹. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration of the amide, is expected to be observed in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The amide II band, resulting from N-H bending and C-N stretching vibrations, typically appears between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The aromatic ether linkage is characterized by the C-O-C stretching vibrations. For an aryl alkyl ether, two strong bands are expected: an asymmetric stretch between 1300 and 1200 cm⁻¹ and a symmetric stretch between 1050 and 1010 cm⁻¹. spectroscopyonline.comyoutube.com The presence of the ortho-substituted benzene ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1600-1450 cm⁻¹. Out-of-plane C-H bending vibrations for the ortho-disubstituted ring are expected in the 770-735 cm⁻¹ region.

Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch1760-1690Strong
Secondary AmideN-H Stretch3370-3170Medium
Secondary AmideC=O Stretch (Amide I)1680-1630Strong
Secondary AmideN-H Bend (Amide II)1570-1515Medium to Strong
Aromatic EtherAsymmetric C-O-C Stretch1300-1200Strong
Aromatic EtherSymmetric C-O-C Stretch1050-1010Medium
Aromatic RingC-H Stretch~3100-3000Medium to Weak
Aromatic RingC=C Stretch~1600, 1500, 1450Medium to Weak
AlkylC-H Stretch~2960-2850Medium

Advanced Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbances at multiple wavelengths, providing both quantitative purity data and qualitative spectral information that can aid in peak identification and purity assessment.

For the analysis of this compound, a reverse-phase HPLC method would be most suitable. nih.gov This approach utilizes a nonpolar stationary phase and a polar mobile phase. The aromatic and acidic nature of the target compound makes it amenable to separation on a C18 column. core.ac.uk The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) to control the ionization of the carboxylic acid group, and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound from the column. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the target compound from impurities with a wide range of polarities.

The DAD would be set to monitor a wavelength range that includes the absorbance maximum of the tolyloxy moiety. Aromatic compounds typically exhibit strong UV absorbance, and a wavelength around 270 nm would likely be appropriate for sensitive detection. core.ac.uk

Proposed HPLC-DAD Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 270 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. In the context of synthesizing this compound, GC-MS would be invaluable for identifying potential volatile intermediates, starting materials, or impurities. A plausible synthetic pathway for the target compound involves the reaction of an o-tolyloxyacetic acid precursor with 3-aminopropanoic acid.

Potential volatile intermediates and starting materials that could be detected by GC-MS include o-cresol (B1677501) and ethyl chloroacetate (B1199739) (precursors for o-tolyloxyacetic acid). nih.govrasayanjournal.co.in 3-aminopropanoic acid itself is not sufficiently volatile for direct GC-MS analysis; however, it can be made amenable to this technique through derivatization to form a more volatile compound, for instance, by silylation. sigmaaldrich.com

The GC separates the volatile components of a sample mixture, and the mass spectrometer then fragments each component, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries.

Potential Volatile Intermediates and Their GC-MS Characteristics

Compound Potential Role Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
o-CresolStarting Material108.14108, 107, 79, 77
Ethyl ChloroacetateStarting Material122.5577, 49, 29, 27
3-Aminopropanoic acid (as TMS derivative)Starting MaterialVariable (depends on derivative)Characteristic fragments of the derivatized molecule

Elucidation of Structure Activity Relationships Sar for 3 2 O Tolyloxy Acetamido Propanoic Acid Scaffolds

Impact of the o-Tolyloxy Moiety on Biological Recognition

The o-tolyloxy moiety, an ortho-methylated phenoxy group, plays a significant role in how the molecule is recognized by biological targets. The aromatic ring itself provides a scaffold for crucial interactions, including van der Waals forces and pi-stacking with aromatic residues within a receptor's binding pocket. The position of the methyl group is a key determinant of the molecule's conformational properties and its binding affinity.

The ortho-position of the methyl group introduces steric hindrance, which can influence the torsion angle between the phenyl ring and the acetamido linker. This steric effect can lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor. Studies on related compounds have shown that ortho-substituents can lead to a significant increase in potency by inducing a conformation that is pre-organized for receptor binding. nih.gov For instance, the introduction of ortho-methyl groups can cause adjacent aromatic rings to adopt a more perpendicular orientation, which in some cases enhances biological activity by optimizing interactions with hydrophobic pockets in the receptor. nih.gov

The oxygen atom of the tolyloxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the receptor. The electronic effect of the methyl group, being weakly electron-donating, can subtly modulate the electron density of the aromatic ring and the ether oxygen, which in turn can influence the strength of these interactions.

Bioisosteric replacement of the o-tolyloxy group could lead to significant changes in activity. For example, replacing the methyl group with other substituents of varying size and electronic properties (e.g., chloro, methoxy) would alter both the steric and electronic profile, likely impacting receptor affinity and selectivity. patsnap.comresearchgate.net The exploration of such analogs is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. patsnap.com

Role of the Acetamido Linkage in Molecular Interactions

The amide bond within the acetamido group is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand to the receptor and contributing to binding affinity. The planarity of the amide bond also introduces a degree of rigidity to the linker, which can help to properly orient the aromatic and acidic moieties for optimal receptor engagement.

The length and flexibility of the linker are critical for biological activity. A linker that is too short or too long may not allow the key pharmacophoric groups to reach their respective binding subsites simultaneously. Studies on various classes of molecules have demonstrated that linker length significantly affects the potency and efficacy of a compound. frontiersin.orgnih.gov The two-atom spacer in the acetamido portion of the linker in 3-(2-(o-tolyloxy)acetamido)propanoic acid provides a specific distance and degree of flexibility that is likely optimized for its intended biological target. Altering the linker length, for instance, by adding or removing methylene (B1212753) units, would be expected to have a profound impact on activity.

The stability of the acetamido linker is also a key consideration. Amide bonds can be susceptible to enzymatic cleavage by proteases. researchgate.net The design of more stable bioisosteres, such as retro-amides or heterocyclic rings (e.g., triazoles), is a common strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.netnih.gov

Influence of the Propanoic Acid Chain on Receptor Binding

The propanoic acid chain, and specifically its terminal carboxylic acid group, is a fundamental pharmacophoric feature for many biologically active molecules, including numerous non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgorientjchem.org This acidic moiety is often essential for anchoring the molecule to its receptor through strong ionic and hydrogen bonding interactions.

At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic bonds with positively charged amino acid residues, such as arginine or lysine, within the binding site of a receptor. mdpi.com This electrostatic interaction is often a primary determinant of binding affinity.

In addition to ionic interactions, the carboxylate group can participate in a network of hydrogen bonds with suitable donor and acceptor groups on the receptor. nih.gov This ability to form multiple high-energy interactions makes the carboxylic acid group a critical feature for the biological activity of many compounds. nih.gov The importance of this group is highlighted by the fact that its replacement with other functionalities often leads to a significant loss of activity. nih.gov

The length of the aliphatic chain connecting the acetamido linker to the carboxylic acid is also crucial. The propanoic acid chain provides a three-carbon spacer, which dictates the spatial positioning of the carboxylate group relative to the rest of the molecule. This specific length is likely necessary to allow the carboxylate to reach and interact optimally with its binding partners in the receptor pocket while the o-tolyloxy moiety engages with its own subsite. Studies on related arylpropionic acids have shown that altering the length of this chain can dramatically affect biological activity. nih.gov

Substituent Effects on Aromatic and Aliphatic Portions of the Molecule

The biological activity of this compound can be modulated by introducing various substituents on both the aromatic (o-tolyloxy) and aliphatic (propanoic acid) portions of the molecule. These modifications can alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its receptor binding and pharmacokinetic profile.

Aromatic Substitution:

Substituents on the tolyloxy ring can have a profound impact on activity. The position, size, and electronic nature of these substituents are all critical factors.

Position of Substitution: As discussed with the ortho-methyl group, the position of a substituent dictates its steric influence and its ability to interact with specific regions of the binding pocket. Meta- and para-substitution would likely lead to different conformational preferences and binding modes compared to the ortho-substituted parent compound.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the electron density of the aromatic ring, potentially affecting pi-stacking interactions and the hydrogen bond accepting capacity of the ether oxygen. acs.orgresearchgate.net Conversely, electron-donating groups (e.g., methoxy, amino) can increase the electron density of the ring. acs.orgresearchgate.net

Lipophilicity: The addition of lipophilic substituents can enhance binding to hydrophobic pockets and improve membrane permeability. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

A hypothetical table illustrating the potential effects of different substituents on the aromatic ring is presented below.

Substituent (Position)Electronic EffectSteric EffectPredicted Impact on Activity
4-ChloroElectron-withdrawingModerateMay alter binding by changing electronic interactions and occupying a specific pocket.
4-MethoxyElectron-donatingModerateCould enhance activity through hydrogen bonding and favorable electronic interactions.
3,5-DimethylElectron-donatingIncreasedMay improve hydrophobic interactions but could also introduce unfavorable steric clashes.
4-TrifluoromethylStrongly Electron-withdrawingLargeCould increase binding affinity if a suitable pocket is available, but may also decrease it due to steric bulk.

Aliphatic Substitution:

Modifications to the propanoic acid chain can also significantly affect biological activity.

Chain Length: As previously mentioned, altering the length of the chain (e.g., to acetic or butanoic acid) would change the distance between the pharmacophoric groups and is likely to be detrimental to activity. nih.gov

Branching: The introduction of substituents, such as a methyl group, on the aliphatic chain can have varied effects. In the case of profens, an α-methyl group on the propionic acid chain is often associated with increased anti-inflammatory activity. humanjournals.comnih.gov Branching can also affect the metabolic stability of the compound. nih.gov

Cyclization: Incorporating the propanoic acid chain into a cyclic structure, such as a cyclopropane (B1198618) ring, can restrict the conformational flexibility of the molecule. researchgate.net This can lead to an increase in potency if the constrained conformation is the one recognized by the receptor.

Below is a hypothetical data table showing the potential impact of aliphatic substitutions.

ModificationRationalePredicted Outcome
α-MethylationIntroduction of a chiral center and potential for enhanced hydrophobic interactions.May increase potency and alter stereoselectivity of binding.
Chain Elongation (Butanoic Acid)Increases distance between pharmacophores.Likely to decrease or abolish activity.
Chain Shortening (Acetic Acid)Decreases distance between pharmacophores.Likely to decrease or abolish activity.
Cyclopropyl MoietyIntroduces conformational rigidity.Could enhance potency if the locked conformation is optimal for binding.

Comparative SAR Studies with Other Aryl Propionic Acid Amides

Aryl propionic acids are a broad class of compounds, with the "profen" family of NSAIDs being the most prominent examples. wikipedia.orgorientjchem.org While these compounds typically have a direct linkage between the aromatic ring and the propionic acid moiety (or a simple alkyl chain), there are numerous examples of related structures that incorporate amide functionalities to modulate their properties.

For instance, in the development of fibrates, which are phenoxyisobutyric acid derivatives, various linker strategies have been employed to connect the aromatic core to the acidic function. researchgate.netresearchgate.net Studies on these compounds have shown that the nature of the aromatic group and the linker significantly influence their activity as peroxisome proliferator-activated receptor (PPAR) agonists.

A comparative analysis could involve synthesizing and testing a series of analogs where the o-tolyloxy group is replaced with other aromatic systems found in active aryl propionic acid amides. This would allow for a systematic evaluation of the impact of the aromatic portion on receptor binding and selectivity.

The following table provides a hypothetical comparison of this compound with other aryl propionic acid amides, illustrating how variations in the aromatic moiety and linker could influence biological activity.

CompoundAromatic MoietyLinkerKey SAR Features
This compound o-TolyloxyAcetamidoOrtho-methyl group induces specific conformation; acetamido linker provides hydrogen bonding sites and defined spacing.
Analog ANaphthyloxyAcetamidoExtended aromatic system could enhance pi-stacking interactions but may also introduce steric hindrance.
Analog Bp-IsobutylphenylAmino-carbonylLacks the ether linkage; isobutyl group provides a different hydrophobic interaction profile.
Analog CIndoleAcetamidoHeterocyclic aromatic system offers different hydrogen bonding and electronic properties.

By systematically varying the components of the this compound scaffold and comparing the resulting activities with those of known aryl propionic acid amides, a more detailed and predictive SAR model can be developed. This approach is fundamental to the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and materials science for understanding ligand-target interactions.

In silico molecular docking simulations are instrumental in identifying potential binding pockets within a biological target, such as a protein or enzyme, for a specific ligand like 3-(2-(o-tolyloxy)acetamido)propanoic acid. The process involves preparing the three-dimensional structures of both the ligand and the target receptor. The target's surface is then analyzed to identify cavities and grooves that could accommodate the ligand.

For derivatives of propanoic acid, studies have shown that interactions are often centered around key amino acid residues within the binding site. For instance, in the context of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs, derivatives of 2-(3-benzoylphenyl) propanoic acid have been shown to interact with key residues in the active site. nih.govresearchgate.net It is plausible that this compound would engage in similar interactions. Hydrogen bonding is a fundamental feature in these interactions, often involving the carboxylic acid group of the ligand and polar residues in the binding pocket. orientjchem.org

Beyond identifying the binding site, molecular docking predicts the binding affinity, often expressed as a docking score or binding energy, and the specific orientation of the ligand within the pocket. A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies on β-hydroxy-β-arylpropanoic acids have been used to identify potential COX-2 inhibitors, with the results indicating significant anti-inflammatory activity. mdpi.com

Potential Interacting Residues Type of Interaction Functional Group of Ligand
Arginine, LysineHydrogen Bond, Salt BridgeCarboxylic Acid
Serine, Threonine, TyrosineHydrogen BondCarbonyl, Amide
Leucine, Valine, IsoleucineHydrophobicTolyloxy Group

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The development of a QSAR model for a class of compounds including this compound would involve several steps. First, a dataset of structurally related molecules with known biological activities would be compiled. Then, various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed activity.

For instance, a study on phenyl propanoic acid derivatives developed a "sum-model" to predict their activity as Peroxisome Proliferator-Activated Receptor (PPAR) dual agonists, achieving a high predictive R-squared value of 0.838. orientjchem.org This demonstrates the potential for QSAR models to accurately predict the efficacy of new compounds. A similar approach could be applied to derivatives of this compound to predict their potential biological activities.

Model Parameter Description Example Value from Phenyl Propanoic Acid Study
Coefficient of determination0.745
R²predPredictive R-squared0.838

Modern QSAR studies increasingly employ machine learning algorithms to handle complex and non-linear relationships between molecular structure and activity. Techniques such as support vector machines (SVM), random forests, and artificial neural networks can often build more robust and predictive models than traditional statistical methods. These machine learning approaches can effectively analyze large datasets and identify subtle patterns that may be missed by conventional techniques. The application of these methods could lead to more accurate predictions of the biological profile of this compound and its analogues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT calculations can provide a wealth of information about the electronic properties of this compound. These calculations can determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO and LUMO), electrostatic potential map, and various reactivity descriptors. For example, DFT studies on acetamide derivatives have been used to study their local reactivity in the context of being anti-HIV drugs. nih.gov

Calculated Property Significance
Optimized GeometryProvides the most stable 3D structure of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Electrostatic Potential MapShows the charge distribution and sites for electrophilic and nucleophilic attack.

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound's Molecular Dynamics

Molecular dynamics simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time at an atomic level. These simulations can provide critical insights into a molecule's flexibility, conformational changes, and interactions with its environment. Such studies are fundamental in fields like drug discovery and materials science for predicting a compound's behavior and properties.

The absence of such studies for this compound means that a detailed discussion of its conformational landscape, the dynamics of its various parts, and how it might interact with biological targets or other molecules from a computational standpoint cannot be provided at this time. The generation of data tables and detailed research findings, as requested, is contingent on the existence of primary research data, which is currently not available in the public domain.

Therefore, the requested article focusing on the computational chemistry and in silico modeling studies of this compound, specifically the section on Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics, cannot be generated with the required scientific accuracy and depth. Further research and publication in this specific area would be necessary to enable a comprehensive analysis.

Mechanistic Investigations of Potential Biological Activities in Vitro and Theoretical Perspectives

Anti-Inflammatory Modulatory Pathways (e.g., COX inhibition, cytokine modulation)

No research has been published detailing the anti-inflammatory properties of 3-(2-(o-Tolyloxy)acetamido)propanoic acid. Investigation into its potential to modulate inflammatory pathways would require a series of in vitro and cellular assays.

In Vitro Enzyme Inhibition Assays (e.g., COX-I/II)

There is currently no available data on the inhibitory activity of this compound against cyclooxygenase (COX) enzymes. To determine its potential as a COX inhibitor, in vitro enzyme inhibition assays would need to be performed. These assays would measure the concentration of the compound required to inhibit 50% of the activity (IC50) of both COX-1 and COX-2 isoforms. Such data would be presented as follows:

Table 1: Hypothetical COX-I/II Inhibition Data for this compound

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
This compound Data not available Data not available Data not available
Celecoxib (Reference) >100 0.04 >2500
Ibuprofen (Reference) 1.2 2.5 0.48

Cellular Inflammation Models (e.g., macrophage activation)

No studies have been conducted to assess the effect of this compound on cellular models of inflammation. To investigate this, researchers could use cell lines such as RAW 264.7 murine macrophages, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the compound on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) would then be quantified.

Table 2: Hypothetical Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

Treatment Concentration (µM) NO Production (% of Control) TNF-α Release (% of Control) IL-6 Release (% of Control)
This compound 1 Data not available Data not available Data not available
10 Data not available Data not available Data not available
100 Data not available Data not available Data not available
Dexamethasone (Reference) 10 Data not available Data not available Data not available

Analgesic Modulatory Pathways (e.g., pain signaling interference)

There is no scientific literature available regarding the potential analgesic properties of this compound or its ability to interfere with pain signaling pathways.

In Vitro Receptor Binding Studies for Pain Pathways

To evaluate the analgesic potential of this compound, in vitro receptor binding studies would be necessary. These assays would determine the affinity of the compound for key receptors involved in pain signaling, such as opioid, cannabinoid, or TRPV1 receptors. The binding affinity is typically expressed as the inhibition constant (Ki).

Table 3: Hypothetical Receptor Binding Affinity for this compound

Receptor Target Ligand Ki (nM) for this compound
µ-Opioid Receptor [³H]-DAMGO Data not available
Cannabinoid Receptor 1 (CB1) [³H]-CP55,940 Data not available
Transient Receptor Potential Vanilloid 1 (TRPV1) [³H]-Resiniferatoxin Data not available

Antimicrobial Modulatory Pathways (e.g., bacterial growth inhibition, biofilm disruption)

No research has been published on the potential antimicrobial activities of this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of this compound could be assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Microorganism Strain MIC (µg/mL) for this compound
Staphylococcus aureus ATCC 29213 Data not available
Escherichia coli ATCC 25922 Data not available
Pseudomonas aeruginosa ATCC 27853 Data not available
Candida albicans ATCC 90028 Data not available

Further studies on biofilm disruption would involve growing bacterial biofilms and then treating them with the compound to observe any reduction in biofilm mass or viability of the embedded bacteria.

Theoretical Antimicrobial Target Identification

A comprehensive search of existing literature and computational databases yielded no studies focused on the theoretical antimicrobial target identification for this compound. The application of in silico methods, such as molecular docking and similarity screening against known antimicrobial targets, has not been reported for this compound. Consequently, there are no predictive data regarding its potential binding affinities to microbial enzymes or proteins, nor any identification of likely mechanisms of antimicrobial action.

Anticancer Modulatory Pathways (e.g., cell proliferation, apoptosis induction)

In Vitro Cell Line Viability Assays

There are no published reports detailing the evaluation of this compound in in vitro cell line viability assays. Standard assays, such as MTT, MTS, or XTT, which are routinely used to assess the cytotoxic or cytostatic effects of compounds on cancerous cell lines, have not been applied to this specific molecule. As a result, no data is available on its potential to inhibit the proliferation of cancer cells.

Interactive Data Table: In Vitro Cell Line Viability Data

No data available in the current literature.

Theoretical Mechanisms of Oncological Intervention

No theoretical or computational studies have been published that explore the potential mechanisms of oncological intervention for this compound. Investigations into its possible interactions with key cancer-related proteins, such as kinases, transcription factors, or apoptosis regulators, through molecular modeling or other computational approaches, are absent from the scientific record.

Other Emerging Biological Activities (e.g., antioxidant, enzyme inhibition beyond COX)

In Vitro Radical Scavenging Assays

The antioxidant potential of this compound has not been assessed in any published in vitro radical scavenging assays. Common assays used to determine antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound. Therefore, its ability to neutralize free radicals is currently unknown.

Interactive Data Table: In Vitro Radical Scavenging Activity

No data available in the current literature.

Theoretical Exploration of Enzyme Targets

There is a lack of theoretical research into the enzyme inhibitory potential of this compound, outside of the well-studied COX enzymes that are common targets for related arylpropionic acids. While a patent for arginase inhibitors mentions a structurally different compound containing an o-tolyloxy moiety, no specific computational or theoretical studies have been conducted to predict the binding of this compound to other enzyme targets that could be relevant for its biological activity.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Analogues with Tuned Activity Profiles

The development of next-generation analogues from a lead compound is a cornerstone of medicinal chemistry. This process typically involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. For a compound like 3-(2-(o-tolyloxy)acetamido)propanoic acid, this could involve altering the o-tolyl group, the acetamido linker, or the propanoic acid moiety. For instance, studies on other propanoic acid analogues have demonstrated that modifications to the aromatic rings or the side chains can significantly impact their biological activity as receptor antagonists. nih.govnih.gov Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, would be instrumental in designing new analogues with potentially enhanced or more specific biological effects.

Exploration of Prodrug Strategies for Enhanced Bioavailability

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. mdpi.comnih.gov This approach is often employed to overcome challenges such as poor solubility, limited permeability across biological membranes, and rapid metabolism, thereby enhancing oral bioavailability. mdpi.comnih.gov For this compound, the carboxylic acid group presents a potential site for modification to create ester or amide prodrugs. These modifications could improve its lipophilicity and facilitate its absorption, after which cellular enzymes would cleave the promoiety to release the active parent drug. mdpi.com The successful application of this strategy has been demonstrated for numerous drugs, leading to improved therapeutic outcomes. nih.gov

Integration with High-Throughput Screening and Chemical Library Development

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Should this compound exhibit a valuable biological effect, it could serve as a foundational scaffold for the development of a chemical library. This library, comprising structurally related analogues, could then be screened to identify compounds with superior properties. The development of efficient HTS methods is crucial for this process, often involving colorimetric or fluorescence-based assays that can be automated to screen thousands of compounds quickly. nih.gov

Development of Novel Assays for Mechanistic Interrogation

Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent or research tool. This requires the development of specific and sensitive assays. For this compound, this would involve identifying its molecular target(s) and elucidating how it modulates their function. Techniques such as thermal shift assays, affinity chromatography, and mass spectrometry-based proteomics can be employed to identify direct binding partners. mdpi.com Subsequently, cell-based assays would be necessary to confirm the on-target effects and explore downstream signaling pathways.

Application in Chemical Biology as Probe Molecules

Chemical probes are small molecules used to study biological systems. nih.govnih.gov An ideal chemical probe is potent, selective, and has a well-defined mechanism of action. nih.gov If this compound were found to have a specific biological target, it could be developed into a chemical probe. This would typically involve modifying the molecule to incorporate a reporter tag or a reactive group for target identification and visualization, without compromising its biological activity. mdpi.comresearchgate.net Such probes are invaluable for dissecting complex biological processes and validating new drug targets. nih.govnih.gov

Q & A

Q. What are the typical synthetic routes for preparing 3-(2-(o-Tolyloxy)acetamido)propanoic acid?

The synthesis of this compound involves multi-step procedures, including protection of functional groups and coupling reactions. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used to form amide bonds in structurally similar compounds. Reaction conditions must be optimized to avoid hydrolysis of sensitive groups, and intermediates should be purified via column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the o-tolyloxy and acetamido moieties. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can confirm functional groups like carbonyls and amides .

Q. How does the solubility profile of this compound affect experimental design?

The presence of polar groups (e.g., carboxylic acid, amide) suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in non-polar solvents. Pre-experiment solubility screening in aqueous buffers (pH 4–9) is advised to optimize biological assay conditions .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data may be limited, standard protocols for handling organic acids apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Contaminated clothing should be removed immediately, and emergency showers/eye wash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:

  • Replicating experiments under standardized protocols.
  • Using orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm activity.
  • Performing structure-activity relationship (SAR) studies to isolate bioactive moieties .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Common side reactions include incomplete coupling or hydrolysis of the acetamido group. Solutions involve:

  • Stepwise addition of coupling reagents to control exothermic reactions.
  • Using anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How does the o-tolyloxy group influence the compound’s reactivity and stability?

The electron-donating methyl group on the aryl ring may enhance steric hindrance, reducing nucleophilic attack on the acetamido group. Stability studies (e.g., accelerated degradation under heat/light) combined with computational modeling (DFT) can quantify electronic effects .

Q. What approaches are used to study its potential enzyme inhibition mechanisms?

  • Kinetic assays : Measure inhibition constants (Ki) using varying substrate concentrations.
  • Docking simulations : Predict binding modes in enzyme active sites (e.g., using AutoDock Vina).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can researchers address conflicting solubility data in different solvents?

Systematic solubility studies in solvent mixtures (e.g., water-ethanol gradients) and pH-dependent solubility profiling (via UV-Vis spectroscopy) clarify discrepancies. Co-solvent systems (e.g., PEG-400) may improve bioavailability for in vivo studies .

Q. What methodologies validate the compound’s stability under long-term storage?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Stability-indicating HPLC methods : Track degradation products over time.
  • Lyophilization : Assess stability in lyophilized vs. solution states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.